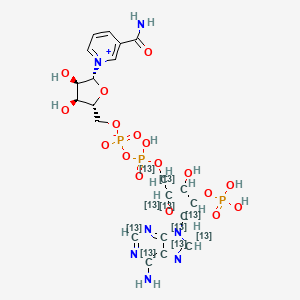
NADP-13C10
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nicotinamide adenine dinucleotide phosphate-13C10 (NADP-13C10) is an isotope-labeled version of nicotinamide adenine dinucleotide phosphate. It is a nucleotide and coenzyme that plays a crucial role in various biochemical reactions. The compound is labeled with carbon-13 isotopes, making it useful in research applications where tracking and quantification of metabolic pathways are required .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of NADP-13C10 involves the incorporation of carbon-13 isotopes into the nicotinamide adenine dinucleotide phosphate molecule. This can be achieved through enzymatic synthesis, where enzymes catalyze the incorporation of labeled carbon atoms into the molecule. The reaction conditions typically involve the use of specific enzymes, substrates, and cofactors under controlled temperature and pH conditions.
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of bioreactors where enzymes and substrates are combined under optimal conditions to produce the labeled compound. The product is then purified using chromatographic techniques to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions: NADP-13C10 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its role as a coenzyme in metabolic pathways .
Common Reagents and Conditions: Common reagents used in reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions typically involve specific pH levels, temperatures, and the presence of cofactors that facilitate the reaction .
Major Products Formed: The major products formed from reactions involving this compound depend on the type of reaction. For example, in oxidation-reduction reactions, the products may include reduced or oxidized forms of the compound, such as nicotinamide adenine dinucleotide phosphate (NADP) and nicotinamide adenine dinucleotide phosphate hydrogen (NADPH) .
Applications De Recherche Scientifique
NADP-13C10 has a wide range of scientific research applications. In chemistry, it is used to study metabolic pathways and enzyme kinetics. In biology, it helps in understanding cellular processes and energy metabolism. In medicine, this compound is used in research related to diseases such as cancer and neurodegenerative disorders. In industry, it is used in the production of chiral pharmaceutical intermediates .
Mécanisme D'action
NADP-13C10 exerts its effects by acting as a coenzyme in various biochemical reactions. It participates in redox reactions, where it alternates between its oxidized form (NADP) and reduced form (NADPH). This cycling is crucial for processes such as lipid and nucleic acid synthesis, as well as the Calvin cycle in photosynthesis. The molecular targets of this compound include enzymes involved in these pathways, such as glucose-6-phosphate dehydrogenase .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to NADP-13C10 include nicotinamide adenine dinucleotide (NAD), nicotinamide adenine dinucleotide hydrogen (NADH), and nicotinamide adenine dinucleotide phosphate hydrogen (NADPH). These compounds share structural similarities and participate in similar biochemical reactions .
Uniqueness: The uniqueness of this compound lies in its isotope labeling with carbon-13. This labeling allows for precise tracking and quantification in metabolic studies, providing insights into the dynamics of biochemical pathways that are not possible with unlabeled compounds .
Propriétés
Formule moléculaire |
C21H28N7O17P3 |
|---|---|
Poids moléculaire |
753.33 g/mol |
Nom IUPAC |
[[5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxy(2,3,4,5-13C4)oxolan-2-yl](113C)methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C21H28N7O17P3/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(44-46(33,34)35)14(30)11(43-21)6-41-48(38,39)45-47(36,37)40-5-10-13(29)15(31)20(42-10)27-3-1-2-9(4-27)18(23)32/h1-4,7-8,10-11,13-16,20-21,29-31H,5-6H2,(H7-,22,23,24,25,32,33,34,35,36,37,38,39)/t10-,11?,13-,14?,15-,16?,20-,21?/m1/s1/i6+1,7+1,8+1,11+1,12+1,14+1,16+1,17+1,19+1,21+1 |
Clé InChI |
XJLXINKUBYWONI-XVWQFHCMSA-N |
SMILES isomérique |
C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)(O)O[13CH2][13CH]3[13CH]([13CH]([13CH](O3)N4[13CH]=N[13C]5=[13C](N=[13CH]N=[13C]54)N)OP(=O)(O)O)O)O)O)C(=O)N |
SMILES canonique |
C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


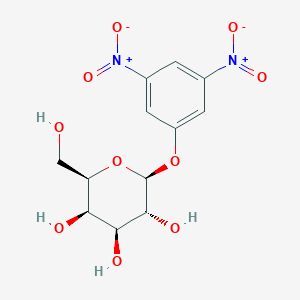
![L-Glutamic acid, N-[4-[[(2,4-diamino-6-pteridinyl)methyl]methyl-d3-amino]benzoyl]-, dimethyl ester (9CI)](/img/structure/B13846078.png)

![1,3,5-Triazine, hexahydro-1,3,5-tris[(4-methoxyphenyl)methyl]-](/img/structure/B13846102.png)
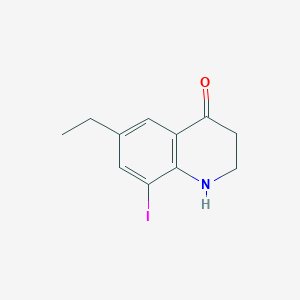

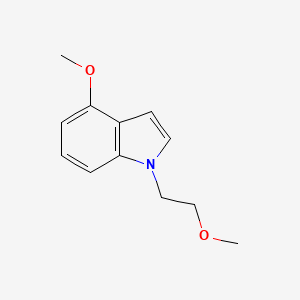
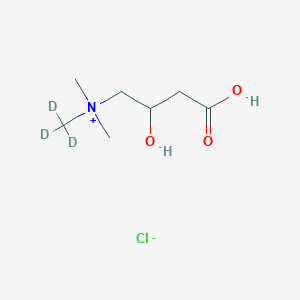
![(2Z,4E,6Z,8E)-3,7-dimethyl-9-(2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl)nona-2,4,6,8-tetraenoic acid](/img/structure/B13846136.png)
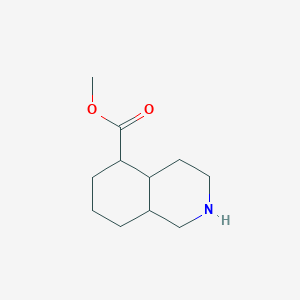

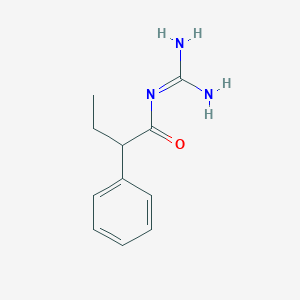

![7b-[(Z)-2-(2-Aminothiazol-4-yl)-2-(1-carboxy-1-methylethoxyimino)acetamido]-3-acetoxymethyl-3-cephem-4-carboxylic Acid](/img/structure/B13846162.png)
